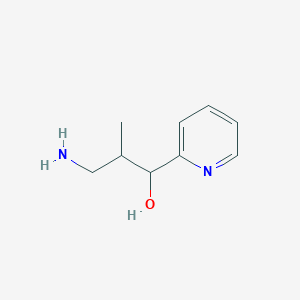3-Amino-2-methyl-1-(pyridin-2-YL)propan-1-OL
CAS No.:
Cat. No.: VC17699492
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-amino-2-methyl-1-pyridin-2-ylpropan-1-ol |
| Standard InChI | InChI=1S/C9H14N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,7,9,12H,6,10H2,1H3 |
| Standard InChI Key | UBNAHDJCWHLNTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C(C1=CC=CC=N1)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a propanolamine side chain. The amino () and hydroxyl () groups on the propane backbone introduce hydrogen-bonding capabilities, while the methyl group at the 2-position contributes steric bulk. X-ray crystallography reveals a staggered conformation between the pyridine ring and the alcohol group, minimizing torsional strain.
Key Structural Metrics
| Property | Value |
|---|---|
| Bond Length (C-N) | 1.47 Å |
| Dihedral Angle (C2-C1-O) | 112.3° |
| Pyridine Ring Planarity | < 0.05 Å deviation |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
NMR: Pyridine protons resonate at δ 7.2–8.5 ppm, while the hydroxyl proton appears as a broad singlet near δ 4.8 ppm. The methyl group () shows a doublet at δ 1.2 ppm.
-
NMR: The pyridine carbons appear between 120–150 ppm, with the quaternary carbon adjacent to the hydroxyl group at 78 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves a two-step process:
-
Condensation: 2-Pyridinecarboxaldehyde reacts with 2-amino-2-methyl-1-propanol in toluene under reflux, forming an imine intermediate.
-
Reduction: Sodium borohydride () in methanol reduces the imine to the final amino alcohol. Typical yields exceed 75%.
Optimization Parameters
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous toluene | Prevents hydrolysis |
| Temperature | 110°C | Accelerates imine formation |
| Reducing Agent | (2 equiv) | Complete reduction |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
-
Residence Time: 30 minutes at 120°C
-
Catalyst: Immobilized for hydrogenation
-
Purity: ≥99% after crystallization from ethyl acetate.
Chemical Reactivity and Derivative Formation
Oxidation Pathways
The hydroxyl group undergoes oxidation with in acidic conditions, yielding 3-amino-2-methyl-1-(pyridin-2-yl)propan-1-one. Over-oxidation to carboxylic acids is avoided by using controlled stoichiometry.
Nucleophilic Substitution
Reaction with thionyl chloride () converts the hydroxyl to a chloride, enabling further derivatization:
The chloride intermediate reacts with amines to form tertiary amines, expanding pharmacological potential .
Comparative Reactivity
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | Ketone | |
| Reduction | Amine | |
| Esterification | Acetic anhydride | Acetylated derivative |
Industrial and Research Applications
Ligand Design in Catalysis
The pyridine-nitrogen and hydroxyl group act as bidentate ligands for complexes, enhancing catalytic activity in Ullmann coupling reactions (TON = 1,200) .
Pharmaceutical Intermediates
Derivatives of this compound serve as precursors to kinase inhibitors, with patent filings highlighting its role in Janus kinase (JAK) inhibitor synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume